REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1>C(O)C.O.[Pt](=O)=O>[CH3:1][CH:2]1[NH:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through the celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 98.3% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |